4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride
Overview
Description
4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 3-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and 1,3-dicarbonyl compounds.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with sulfonyl chloride reagents under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into the medicinal properties of pyrazole derivatives has led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride depends on its specific application and the target molecules it interacts withThis reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: This compound lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
1-Methyl-4-bromopyrazole: Similar to the above compound, it lacks the sulfonyl chloride group and has different reactivity and applications.
4-Bromo-1H-pyrazole: This compound lacks both the methyl and sulfonyl chloride groups, resulting in different chemical properties and reactivity.
The presence of the sulfonyl chloride group in this compound makes it unique and highly reactive, allowing for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-1-methylpyrazole-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-3(5)4(7-8)11(6,9)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFPCQHAFICJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147544-24-9 | |
Record name | 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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